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Technical Support Center: Prisma APH Circuit
Management
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

preventing and managing clotting within the Prisma APH circuit during long procedures.

Troubleshooting Guides
Issue: Suspected Circuit Clotting

Q1: What are the initial signs of potential clotting in the Prisma APH circuit?

A1: Early indications of circuit clotting can manifest as gradual or sudden changes in pressure

readings. Key alarms to monitor on the Prismaflex system include:

"Filter is Clotting" Advisory: This may be triggered by an increased filter pressure drop or a

rise in transmembrane pressure (TMP).[1][2]

Increasing Access Pressure (More Negative): This can indicate an obstruction to flow from

the patient, which may be related to the access catheter or early clot formation in the access

line.
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Increasing Return Pressure (More Positive): This suggests a blockage in the return line,

deaeration chamber, or the patient's return access.[3]

Visual Evidence: Inspect the circuit for any visible signs of clots, such as fibrin strands or

darkened areas, particularly in the filter and deaeration chamber.[4]

Q2: My Prismaflex is alarming for high return pressure. What steps should I take?

A2: A high return pressure alarm indicates an obstruction downstream of the filter. Follow these

steps to troubleshoot:

Assess the Patient: Check the patient's access site for any issues such as catheter kinking

or malposition.

Inspect the Circuit: Visually examine the return line from the filter to the patient for any kinks,

clamps, or visible clots.[2]

Check the Deaeration Chamber: Ensure the fluid level in the deaeration chamber is

appropriate. A low level can lead to air-blood interface issues and clotting.[4]

Review Anticoagulation: Verify that the correct anticoagulant is being delivered at the

prescribed rate. Inadequate anticoagulation is a primary cause of filter clotting.[4]

Consider Circuit Change: If the pressure does not resolve after the above steps, and clotting

is suspected, it may be necessary to change the circuit to ensure patient safety and

procedural efficacy.[5]

Q3: The "Filter is Clotting" advisory alarm is displayed. What is the appropriate course of

action?

A3: This alarm indicates that the filter's performance is declining, likely due to clot formation.

Review Pressure Trends: Observe the trend of the filter pressure drop and transmembrane

pressure (TMP) to confirm a progressive increase.[1]

Evaluate Anticoagulation: Assess the adequacy of the current anticoagulation protocol. This

includes verifying the correct dosage and delivery of citrate or heparin. For regional citrate
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anticoagulation (RCA), check the post-filter ionized calcium (iCa) levels. For heparin, review

the activated partial thromboplastin time (aPTT) if being monitored.

Optimize Blood Flow: Ensure the prescribed blood flow rate is maintained. Insufficient blood

flow can contribute to stasis and clotting.

Prepare for a Circuit Change: If the pressure continues to rise and the alarm persists,

anticipate the need for a new Prisma APH circuit to avoid complete circuit failure and ensure

the continuity of the procedure.[2]

Frequently Asked Questions (FAQs)
Q1: What are the primary anticoagulation strategies to prevent clotting in the Prisma APH
circuit during long procedures?

A1: The two most common anticoagulation methods for apheresis procedures are regional

citrate anticoagulation (RCA) and systemic heparinization.[6]

Regional Citrate Anticoagulation (RCA): This is often the preferred method as it

anticoagulates the blood only within the extracorporeal circuit.[7] Citrate works by binding to

ionized calcium, a necessary component for the coagulation cascade.[7] The Prismaflex

system delivers a citrate solution (commonly Acid Citrate Dextrose - ACD-A) pre-blood pump,

and calcium is returned to the patient to maintain normal systemic calcium levels.[7]

Systemic Heparin Anticoagulation: Heparin is another effective anticoagulant that works by

potentiating the activity of antithrombin, which in turn inactivates thrombin and other clotting

factors.[6] It is administered systemically, meaning it anticoagulates both the circuit and the

patient. This method requires careful monitoring to minimize the risk of bleeding

complications.[8]

Q2: What are the key parameters to monitor for each anticoagulation strategy?

A2: Monitoring specific laboratory values is crucial for the safe and effective use of

anticoagulants:

For Regional Citrate Anticoagulation (RCA):
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Post-Filter Ionized Calcium (iCa): The primary target for effective circuit anticoagulation.

The goal is to maintain a low iCa level in the circuit to prevent clotting.

Systemic Ionized Calcium (iCa): Monitored to ensure the patient's calcium levels remain

within the normal range.

For Systemic Heparin Anticoagulation:

Activated Partial Thromboplastin Time (aPTT): Often used to monitor the anticoagulant

effect of heparin, though a specific target range may vary based on the institutional

protocol.

Platelet Count: Monitored to detect heparin-induced thrombocytopenia (HIT), a rare but

serious complication.

Q3: Can both citrate and heparin be used together?

A3: In certain situations, a combination of citrate and heparin may be used. This approach

might be considered in cases of insufficient anticoagulation with citrate alone, especially in

procedures with a high risk of clotting.[8]

Data Presentation
Table 1: Anticoagulation Parameters for Prisma APH Procedures
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Parameter
Regional Citrate
Anticoagulation (RCA)

Systemic Heparin
Anticoagulation

Anticoagulant
Acid Citrate Dextrose -

Formula A (ACD-A)
Unfractionated Heparin

Mechanism of Action

Chelates ionized calcium,

inhibiting the coagulation

cascade.[7]

Potentiates antithrombin,

inactivating thrombin and other

clotting factors.[6]

Typical Administration

Continuous infusion via the

Pre-Blood Pump (PBP) on the

Prismaflex.[7]

Initial bolus followed by a

continuous infusion.

Monitoring Target (Circuit)
Post-filter ionized calcium

(iCa): 0.25-0.35 mmol/L.[7]
N/A

Monitoring Target (Systemic)

Systemic ionized calcium (iCa)

within normal physiological

range.

aPTT (if monitored, target

range as per institutional

protocol).

Key Advantages
Regional effect (reduced risk of

systemic bleeding).[9]

Well-established, readily

available.

Potential Complications
Hypocalcemia, hypernatremia,

metabolic alkalosis.[9][10]

Bleeding, Heparin-Induced

Thrombocytopenia (HIT).

Experimental Protocols
Protocol 1: Regional Citrate Anticoagulation (RCA) Initiation

Baseline Labs: Prior to starting the procedure, obtain baseline systemic ionized calcium,

electrolytes, and acid-base status.

Citrate Solution: Use a commercially prepared Acid Citrate Dextrose - Formula A (ACD-A)

solution.

Prismaflex Setup: Program the Prismaflex to deliver the citrate solution via the Pre-Blood

Pump (PBP). The initial citrate dose is typically prescribed by a physician based on the blood

flow rate.
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Calcium Replacement: Simultaneously, initiate a calcium gluconate or calcium chloride

infusion through a separate central venous line to maintain the patient's systemic ionized

calcium within the normal range.[10]

Monitoring:

Measure the post-filter ionized calcium 30-60 minutes after initiation and then every 4-6

hours, adjusting the citrate rate to maintain the target range (e.g., 0.25-0.35 mmol/L).[7]

Measure systemic ionized calcium and electrolytes every 4-6 hours, adjusting the calcium

infusion rate as needed.

Protocol 2: Systemic Heparin Anticoagulation Initiation

Baseline Labs: Obtain baseline aPTT and platelet count.

Heparin Bolus: Administer an initial intravenous bolus of unfractionated heparin as

prescribed (e.g., 30 units/kg).[11]

Heparin Infusion: Immediately following the bolus, commence a continuous intravenous

infusion of heparin at the prescribed rate (e.g., 10 units/kg/hour).[12]

Monitoring:

Monitor aPTT (if required by protocol) 4-6 hours after initiation and after any dose change,

adjusting the infusion rate to achieve the target range.

Monitor platelet counts regularly to screen for HIT.

Mandatory Visualization
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Caption: Troubleshooting workflow for Prismaflex pressure alarms indicating potential circuit

clotting.
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Caption: Simplified signaling pathways of citrate and heparin anticoagulation in preventing clot

formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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